molecular formula C22H16Cl2N4O14P2S2 B1148316 2,7-Naphthalenedisulfonic acid, 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy- CAS No. 1914-99-4

2,7-Naphthalenedisulfonic acid, 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-

Cat. No. B1148316
CAS RN: 1914-99-4
M. Wt: 757.36
InChI Key:
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Description

This compound is part of a class of chemicals known for their azo coupling reactions and their potential applications in dyeing and as intermediates in the synthesis of complex molecules. Azo coupling reactions, especially involving naphthalenesulfonic acid derivatives, play a crucial role in the formation of dyes and pigments, offering a wide range of colors and properties for industrial applications (Kamiński et al., 1983).

Synthesis Analysis

The synthesis of bis(azo) compounds involves multiple steps, starting from diazonium salts reacting with naphthalenesulfonic acid derivatives. The process is influenced by factors such as pH, concentration, and the presence of micromixing effects, which can alter the product distribution and yield (Kamiński et al., 1983).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of azo groups (-N=N-) linking aromatic rings, which can significantly affect their physical and chemical properties. X-ray crystallography and NMR spectroscopy are commonly used to elucidate the molecular structure, providing insights into the conformation and electronic distribution within the molecule.

Chemical Reactions and Properties

Azo compounds are known for their ability to undergo various chemical reactions, including hydrogenation, azo-hydrazone tautomerism, and electrophilic substitution, which can be utilized to synthesize a wide range of derivatives with tailored properties. The presence of sulfonic acid and phosphonophenyl groups adds to the complexity of these reactions, enabling the introduction of additional functional groups or modification of existing ones (Mohan, Singh, & Baba, 1991).

Scientific Research Applications

  • Synthesis and Characterization of Novel Azo Ligands and Their Metal Complexes : A study by Tunçel, Kahyaoglu, and Çakır (2008) described the synthesis and characterization of novel azo ligands related to 2,7-naphthalenedisulfonic acid. These ligands were used to prepare metal complexes with copper, nickel, and cobalt. The complexes exhibited high thermal stability, good metal extraction capacity, and favorable dyeing properties with certain tissues (Tunçel, Kahyaoglu, & Çakır, 2008).

  • Arsenazo III Reagent in Analytical Chemistry : Basargin, Ivanov, Kuznetsov, and Mikhailova (2000) reviewed the application of Arsenazo III, a derivative of 2,7-naphthalenedisulfonic acid, in analytical chemistry. Arsenazo III has been widely used as a reagent for its selectivity and stability in various analytical applications (Basargin, Ivanov, Kuznetsov, & Mikhailova, 2000).

  • Synthesis of New Azo-Linked Schiff Bases : A study by Tunçel and Serin (2006) involved the preparation of azo compounds and azo-linked Schiff base ligands using a derivative of 2,7-naphthalenedisulfonic acid. These compounds were used to create metal complexes with potential applications in histological studies (Tunçel & Serin, 2006).

  • Development of Novel Measurement Assay for Calcium in Serum : Noda et al. (2010) developed a new method for serum calcium determination using a derivative of 2,7-naphthalenedisulfonic acid. This method showed potential for clinical application in measuring calcium levels in serum (Noda, Sato, Miura, Katayama, & Kojima, 2010).

  • Potential Anti-AIDS Agents : Mohan, Singh, and Baba (1991) synthesized certain naphthalenesulfonic acid analogues and evaluated them for their inhibitory effects on HIV. They found that a bis(naphthalenedisulfonic acid) derivative was the most potent inhibitor, suggesting new leads for the development of anti-HIV agents (Mohan, Singh, & Baba, 1991).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the sources retrieved .

Future Directions

The future directions or potential applications for this compound are not specified in the sources retrieved .

properties

IUPAC Name

3,6-bis[(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N4O14P2S2/c23-10-1-3-12(14(7-10)43(31,32)33)25-27-19-16(45(37,38)39)5-9-6-17(46(40,41)42)20(22(30)18(9)21(19)29)28-26-13-4-2-11(24)8-15(13)44(34,35)36/h1-8,29-30H,(H2,31,32,33)(H2,34,35,36)(H,37,38,39)(H,40,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBABJNSZGKTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)P(=O)(O)O)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=C(C=C(C=C4)Cl)P(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N4O14P2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062057
Record name Dichlorophosphonoazo III
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

757.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorophosphonazo III

CAS RN

1914-99-4
Record name Chlorophosphonazo III
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1914-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlorophosphonoazo III
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 3,6-bis[2-(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxy-
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Record name Dichlorophosphonoazo III
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid
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Citations

For This Compound
4
Citations
B Budesinsky, K Haas - 1968 - osti.gov
Subject: N20500*-Chemistry-Separation Processes; HAFNIUM; NAPHTHALENE; ORGANIC CHLORINE COMPOUNDS; ORGANIC NITROGEN COMPOUNDS; ORGANIC …
Number of citations: 0 www.osti.gov
VF Luk'yanov, AM Lukin, EP Duderova… - Zh. Anal. Khim. 26: 772 …, 1971 - osti.gov
Subject: N20110*-Chemistry-Analytical & Separations Chemistry-Chemical Procedures; HYDROXIDES; NAPHTHALENE; ORGANIC CHLORINE COMPOUNDS; ORGANIC NITROGEN …
Number of citations: 0 www.osti.gov
AA Nemodruk, PN Palei - pp 144-56 of Sovremennye Metody Analiza …, 1969 - osti.gov
Subject: N20110*-Chemistry-Analytical & Separations Chemistry-Chemical Procedures; ARSENAZO; CHEMICALS; DETERMINATION; HYDROXIDES; NAPHTHALENE; NEPTUNIUM; …
Number of citations: 0 www.osti.gov
AM Lukin, NA Bolotina, TV Chernysheva… - Tr. Vses. Nauch.-Issled …, 1967 - osti.gov
Subject: N20210*-Chemistry-Inorganic, Organic, & Physical Chemistry-Chemical Properties; BARIUM; CALCIUM; CHEMICAL REACTIONS; HAFNIUM; LANTHANUM; SCANDIUM; …
Number of citations: 0 www.osti.gov

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